molecular formula C8H6F2O3 B1358212 Methyl 2,6-difluoro-4-hydroxybenzoate CAS No. 194938-88-0

Methyl 2,6-difluoro-4-hydroxybenzoate

Cat. No. B1358212
M. Wt: 188.13 g/mol
InChI Key: ZPVGRBTXDTZVIG-UHFFFAOYSA-N
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Description

“Methyl 2,6-difluoro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 194938-88-0 . It has a molecular weight of 188.13 . The compound is stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular formula of “Methyl 2,6-difluoro-4-hydroxybenzoate” is C8H6F2O3 . The InChI Code is 1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2,6-difluoro-4-hydroxybenzoate” has a density of 1.4±0.1 g/cm3 . Its boiling point is 294.5±40.0 °C at 760 mmHg .

Scientific Research Applications

1. Specific Scientific Field Biochemistry, specifically in the study of FtsZ inhibition related to anti S. aureus activity .

3. Detailed Description of the Methods of Application or Experimental Procedures A conformational analysis and molecular docking study comparing 2,6-difluoro-3-methoxybenzoate (DFMBA) with 3-methoxybenzamide (3-MBA) was undertaken. The calculations reveal that the presence of the fluorine atoms in DFMBA is responsible for its non-planarity .

1. Specific Scientific Field Applied Microbiology and Biotechnology .

3. Detailed Description of the Methods of Application or Experimental Procedures Several important bioproducts are produced from 4-HBA in the microbial shikimate pathway . In the last two decades, the shikimate pathway has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds .

1. Specific Scientific Field Applied Microbiology and Biotechnology .

3. Detailed Description of the Methods of Application or Experimental Procedures Several important bioproducts are produced from 4-HBA in the microbial shikimate pathway . In the last two decades, the shikimate pathway has been intensively studied for the biosynthesis of aromatic amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), quinones, folates, and secondary metabolites including many commercially valuable compounds .

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . The precautionary statements include P305+P351+P338 .

properties

IUPAC Name

methyl 2,6-difluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVGRBTXDTZVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622354
Record name Methyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-difluoro-4-hydroxybenzoate

CAS RN

194938-88-0
Record name Methyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

SOCl2 (4.16 g, 30.1 mmol) was added to a solution of 2,6-difluoro-4-hydroxybenzoic acid (1.50 g, 8.62 mmol) in MeOH (20 mL) and the resulting mixture was heated at reflux for 24 h. After cooling the solvent was removed in vacuo to give the title compound (1.62 g, 99%) as a white crystalline solid; mp 177.5-180° C.; 1H NMR (270 MHz, DMSO-d6) 3.80 (3H, s, CH3), 6.50-6.60 (2H, m, ArH), 11.16 (1H, s, OH)
Name
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To the above methyl 2,6-difluoro-4-methoxybenzoate (90 g) was added boron tribromide (224 g) under cooling, and then the mixture was stirred for 2 hours at room temperature. After the reaction, the reaction mixture was extracted with ethyl acetate (300 ml). The organic layer separated was washed with water, dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue was distilled under reduced pressure to give methyl 2,6-difluoro-4-hydroxybenzoate (56 g).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LB Schenkel, JR Molina, KK Swinger, R Abo… - Cell chemical …, 2021 - cell.com
PARP14 has been implicated by genetic knockout studies to promote protumor macrophage polarization and suppress the antitumor inflammatory response due to its role in modulating …
Number of citations: 38 www.cell.com

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